N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a pyrazolyl group, and a benzenecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the hydroxyethyl moiety.
Formation of the Benzenecarboxamide Moiety: The final step involves the coupling of the pyrazole derivative with a benzenecarboxylic acid derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the benzenecarboxamide moiety can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(2-Hydroxyethyl)-4-(1H-triazol-1-yl)-benzenecarboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-9-7-13-12(17)10-2-4-11(5-3-10)15-8-1-6-14-15/h1-6,8,16H,7,9H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKPCXLUDUEQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242198 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-46-5 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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